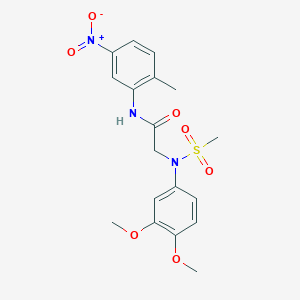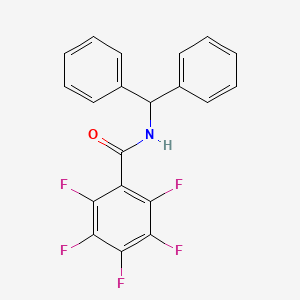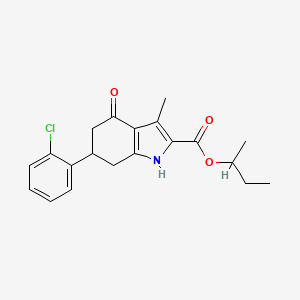![molecular formula C22H30N2O3S B4536748 2-(1-azepanyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4536748.png)
2-(1-azepanyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to the one often involves complex reactions that result in the formation of 2-thiazoline derivatives and seven-membered azaheterocycles. For instance, the treatment of substituted 2-aza-1,3,5-trienes with t-BuOK in THF/DMSO has been shown to unexpectedly form 2-thiazoline derivatives alongside azaheterocycles due to a structural reorganization involving α-deprotonation and intramolecular cyclization processes (Nedolya et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds is characterized through various spectroscopic and computational methods. For example, spectral analysis, quantum studies, and DFT calculations have been applied to analyze the structure of novel synthesized compounds, revealing details about their electronic absorption spectra, local reactivity descriptors, and thermodynamic stability (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving the formation of thiazole and azepine derivatives from benzylsulfanyl-substituted 2-aza-1,3,5-triene highlight the reactivity and transformation potential of these compounds. Quantum chemical calculations have shown that reactions with potassium tert-butoxide or lithium diisopropylamide can yield 4,5-dihydro-3H-azepine and 4,5-dihydro-1,3-thiazole derivatives, indicating versatile reaction pathways (Shagun & Nedolya, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of chemical compounds. While specific data on the compound were not found, related research employs X-ray crystallography and spectroscopic techniques to elucidate the physical characteristics of similar molecules, which can infer the properties of the compound of interest (Inkaya et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for applications in various fields. Studies on analogs show detailed chemical behavior, such as reactivity descriptors, bond orbital analysis, and hyperpolarizability, providing insights into the chemical properties that could be expected from "2-(1-azepanyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one" (Halim & Ibrahim, 2022).
Propriétés
IUPAC Name |
(5E)-2-(azepan-1-yl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16(2)10-13-27-18-9-8-17(14-19(18)26-3)15-20-21(25)23-22(28-20)24-11-6-4-5-7-12-24/h8-9,14-16H,4-7,10-13H2,1-3H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZYFFXASSEWCU-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-(azepan-1-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4536693.png)
![N-(2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4536698.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B4536700.png)

![6-cyclopropyl-N-(2-fluoro-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4536719.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4536731.png)

![3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4536741.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4536749.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4536755.png)
![5-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B4536758.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4536766.png)